![molecular formula C13H18BClO3 B2900835 2-Chloro-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol CAS No. 1294518-25-4](/img/structure/B2900835.png)
2-Chloro-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
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Overview
Description
This compound is a chemical substance with the molecular formula C12H17BO2 . It is commonly used in the preparation of pharmaceuticals and chemical intermediates .
Synthesis Analysis
The synthesis of this compound involves a series of reactions. One method involves the borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . Another method involves the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts . It can also be synthesized from 4-Formylphenylboronic acid pinacol cyclic ester .Molecular Structure Analysis
The molecular structure of this compound has been confirmed by various spectroscopy methods such as MS, 1H NMR, 13C NMR, and FT-IR . The molecular electrostatic potential ranges from -6.0 to 6.0 e-2 .Chemical Reactions Analysis
This compound is involved in several types of reactions. It is used in the Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .Physical And Chemical Properties Analysis
This compound has a refractive index of n20/D 1.396 (lit.) and a density of 0.882 g/mL at 25 °C (lit.) . It has a boiling point of 42-43 °C/50 mmHg (lit.) .Scientific Research Applications
Organic Synthesis Intermediates
This compound serves as a valuable intermediate in organic synthesis. Its boronate ester moiety is particularly useful in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is widely used to form carbon-carbon bonds in the synthesis of complex organic molecules .
Drug Development
In the pharmaceutical industry, boron-containing compounds like this one are explored for their potential as enzyme inhibitors or ligands in drug formulations. They can be used to create novel therapeutic agents, particularly in the realm of anticancer and antimicrobial drugs .
Diagnostic Agents
The boronate ester group in this compound can act as a fluorescent probe. It’s used in the detection of biologically relevant species such as hydrogen peroxide, sugars, and certain ions, which is crucial for diagnostic purposes .
Material Science
In material science, this compound can be utilized to modify surfaces or create new materials with specific properties. The boronate functionality allows for the formation of covalent bonds with various substrates, leading to applications in coatings and nanotechnology .
Biological Studies
The compound’s ability to form stable complexes with biomolecules makes it a useful tool in studying protein-protein interactions, enzyme kinetics, and the structure and function of nucleic acids and proteins .
Analytical Chemistry
In analytical chemistry, this compound can be used as a reagent for derivatization, which enhances the detection and quantification of analytes in complex mixtures through techniques like NMR spectroscopy .
Mechanism of Action
Target of Action
Compounds with similar structures have been used as reagents for the phosphitylation of alcohols and heteroatomic nucleophiles .
Mode of Action
Similar compounds have been known to interact with their targets through phosphitylation, resulting in the formation of useful glycosyl donors and ligands .
Biochemical Pathways
The compound is likely to affect the biochemical pathways related to the phosphitylation of alcohols and heteroatomic nucleophiles . The downstream effects of these interactions could potentially lead to the formation of useful glycosyl donors and ligands .
Pharmacokinetics
The compound’s boiling point is predicted to be 4038±450 °C, and its density is predicted to be 116±01 g/cm3 at 20 °C . These properties could potentially impact the compound’s bioavailability.
Result of Action
The compound’s potential to form useful glycosyl donors and ligands through phosphitylation suggests that it could have significant effects at the molecular level .
Action Environment
Similar compounds are typically stored under an inert atmosphere at 2-8°c , suggesting that temperature and atmospheric conditions could potentially influence the compound’s stability and efficacy.
properties
IUPAC Name |
2-chloro-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BClO3/c1-8-6-9(7-10(15)11(8)16)14-17-12(2,3)13(4,5)18-14/h6-7,16H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJPAILIPFMVCBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)Cl)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol |
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